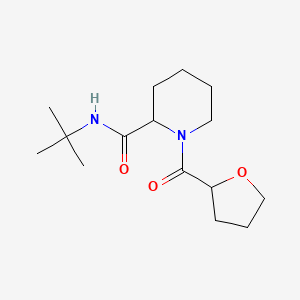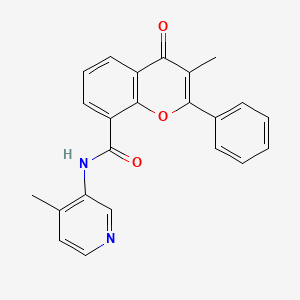
4-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)butanamide, also known as PTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)butanamide is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)butanamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, as well as induce apoptosis in these cells. In addition, 4-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)butanamide has been found to exhibit antifungal and antibacterial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)butanamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical settings. In addition, its synthesis method is complex and requires multiple steps, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several potential future directions for 4-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)butanamide research. One possible direction is to investigate its potential as a treatment for other diseases, such as fungal and bacterial infections. Another direction is to explore its potential as a therapeutic agent for other types of cancer. Finally, further studies are needed to fully understand the mechanism of action of 4-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)butanamide and to optimize its synthesis method for large-scale production.
Métodos De Síntesis
4-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)butanamide can be synthesized through a multi-step process that involves the reaction of 2-amino-4-pyridinecarboxamide with thiosemicarbazide, followed by the condensation of the resulting product with 2-bromo-1-phenylethanone. The final product is obtained by the reaction of the intermediate with butanoyl chloride.
Aplicaciones Científicas De Investigación
4-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)butanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent anticancer, antifungal, and antibacterial activities. In addition, 4-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)butanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
4-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c16-10(14-11-15-13-8-17-11)6-3-5-9-4-1-2-7-12-9/h1-2,4,7-8H,3,5-6H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQVQIGNWDSXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCC(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-pyridin-2-yl-N-(1,3,4-thiadiazol-2-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,5-Dimethylphenyl)methyl]-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7562221.png)
![[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562227.png)

![(2S)-N-ethyl-2-[(4-methoxyphenyl)sulfonylamino]-N,3-dimethylbutanamide](/img/structure/B7562235.png)
![N-benzyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B7562241.png)
![[2-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562249.png)
![[4-(4-Phenylmethoxypiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7562266.png)
![2-Fluoro-6-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]benzonitrile](/img/structure/B7562274.png)
![N-(cyclobutylmethyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B7562288.png)
![5-[2-[(4-acetylpiperazin-1-yl)methyl]-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7562296.png)
![3-[1-(2-amino-6-chloropyrimidin-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7562304.png)

